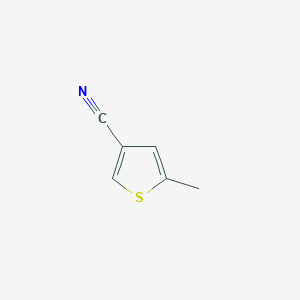

5-Methylthiophene-3-carbonitrile

Übersicht

Beschreibung

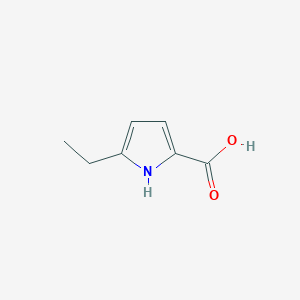

5-Methylthiophene-3-carbonitrile is an organic compound . It is also known as 2-Amino-5-methylthiophene-3-carbonitrile . It is used as a chemical intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of 5-Methylthiophene-3-carbonitrile involves a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system . The amino group is then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .Molecular Structure Analysis

The molecular formula of 5-Methylthiophene-3-carbonitrile is C6H6N2S . The average mass is 138.190 Da and the monoisotopic mass is 138.025162 Da .Physical And Chemical Properties Analysis

5-Methylthiophene-3-carbonitrile is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

5-Methylthiophene-3-carbonitrile derivatives have been studied for their potential as corrosion inhibitors. Research demonstrates their effectiveness in protecting materials like carbon steel against corrosion, particularly in acidic environments. These compounds, such as bithiophene carbonitrile derivatives, have shown promising results in inhibiting corrosion through adsorption on metal surfaces, as explored in electrochemical and theoretical studies (Bedair et al., 2018).

Pharmaceutical Applications

Some 5-Methylthiophene-3-carbonitrile derivatives have been synthesized and tested for their antitumor properties. For example, 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds have shown potential as antitumor agents against certain cancer cell lines, such as hepatocellular carcinoma and breast cancer (Khalifa & Algothami, 2020).

Electrochemical Applications

5-Methylthiophene-3-carbonitrile and its derivatives have been used in electrochemical applications, particularly in modifying electrode surfaces. For instance, poly(3-methylthiophene)-modified glassy carbon electrodes have been investigated for studying the electrochemical behavior of certain compounds, indicating the versatility of these thiophene derivatives in electrochemical analysis (Wang, Huang, & Liu, 2004).

Photovoltaic and Electronic Applications

Derivatives of 5-Methylthiophene-3-carbonitrile have been used in the development of materials for photovoltaic cells and electronic devices. Studies have explored small molecules containing thiophenes for use in bulk-heterojunction solar cells, highlighting their potential in renewable energy technologies (Gupta et al., 2015).

Material Science

In material science, 5-Methylthiophene-3-carbonitrile derivatives have been investigated for their properties and applications in various fields. For example, their role in the anodic cyanation of other thiophene compounds has been studied, which is relevant to chemical synthesis and material processing (Yoshida, Takeda, & Minagawa, 1991).

Scientific Research Applications of 5-Methylthiophene-3-carbonitrile

Corrosion Inhibition

5-Methylthiophene-3-carbonitrile derivatives have been extensively studied for their use as corrosion inhibitors. For instance, bithiophene carbonitrile derivatives have been shown to effectively inhibit corrosion of carbon steel in acidic environments. These derivatives adsorb onto the steel surface, following the Langmuir isotherm and acting as mixed-type inhibitors. Their effectiveness varies with concentration and temperature (Bedair et al., 2018).

Antitumor Properties

Certain 5-Methylthiophene-3-carbonitrile derivatives, such as 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile, have been synthesized and evaluated for their antitumor properties. These compounds have exhibited inhibitory effects against human tumor cell lines like hepatocellular carcinoma (HEPG-2) and breast cancer (MCF-7), showing promise as potential cancer treatments (Khalifa & Algothami, 2020).

Electrochemical Applications

5-Methylthiophene-3-carbonitrile and its derivatives have also been explored in the realm of electrochemistry. For example, a study on poly(3-methylthiophene)-modified glassy carbon electrodes demonstrated their potential in analyzing the electrochemical behavior of substances like epinephrine, suggesting utility in various electrochemical applications (Wang, Huang, & Liu, 2004).

Photovoltaic and Electronic Devices

These compounds have applications in the development of materials for photovoltaic cells and electronic devices. Research on small molecules containing thiophenes for use in bulk-heterojunction solar cells has highlighted their potential in enhancing renewable energy technologies (Gupta et al., 2015).

Material Science

In material science, derivatives of 5-Methylthiophene-3-carbonitrile have been investigated for their unique properties and applications. For instance, their role in the anodic cyanation of tetramethylthiophene has been studied, which is relevant to chemical synthesis and material processing (Yoshida, Takeda, & Minagawa, 1991).

Safety And Hazards

5-Methylthiophene-3-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers on 5-Methylthiophene-3-carbonitrile include a review on the synthesis of thiophene derivatives and a paper on the color polymorphs of ROY-ol . These papers highlight the importance of thiophene derivatives in the field of organic chemistry and their potential biological activities .

Eigenschaften

IUPAC Name |

5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-5-2-6(3-7)4-8-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEFHDRVGBYNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627739 | |

| Record name | 5-Methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylthiophene-3-carbonitrile | |

CAS RN |

41727-33-7 | |

| Record name | 5-Methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1602881.png)